molecular formula C11H10Br2N4O2 B12775812 Dibromophakellstatine CAS No. 185750-71-4

Dibromophakellstatine

Cat. No.: B12775812
CAS No.: 185750-71-4
M. Wt: 390.03 g/mol
InChI Key: QRIRJBWPCUYVPR-FTNKSUMCSA-N
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Description

Dibromophakellstatine is a brominated alkaloid derived from marine sponges, particularly those belonging to the genus Phakellia. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromophakellstatine typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of phakellstatine, a related compound, using bromine or bromine-containing reagents under controlled conditions. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Dibromophakellstatine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while reduction can produce dibromoalcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in marine chemical ecology and interactions with other marine organisms.

    Medicine: Shows promise as an anticancer and antimicrobial agent, with studies focusing on its mechanism of action and efficacy.

Mechanism of Action

The mechanism of action of Dibromophakellstatine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes essential for the survival of cancer cells or microbes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phakellstatine: The parent compound, which lacks the bromine atoms.

    Bromophakellstatine: A mono-brominated derivative.

    Dibromoaplysin: Another brominated marine alkaloid with similar biological activities.

Uniqueness

Dibromophakellstatine stands out due to its dual bromination, which enhances its biological activity compared to its mono-brominated or non-brominated counterparts. This increased activity makes it a more potent candidate for drug development and other applications.

Properties

CAS No.

185750-71-4

Molecular Formula

C11H10Br2N4O2

Molecular Weight

390.03 g/mol

IUPAC Name

(5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione

InChI

InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)/t9-,11?/m0/s1

InChI Key

QRIRJBWPCUYVPR-FTNKSUMCSA-N

Isomeric SMILES

C1CC23[C@@H](NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1

Canonical SMILES

C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1

Origin of Product

United States

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